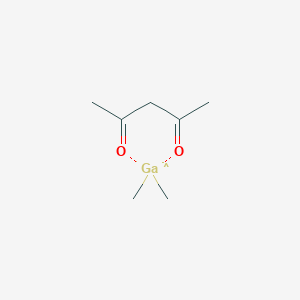
CID 6332934
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 6332934: , also known by its chemical name 2,4,6-trinitrotoluene , is a well-known chemical compound primarily used as an explosive material. It is a yellow, odorless, solid substance that is highly stable and can be safely handled under normal conditions. This compound has been widely used in military applications and in the mining industry due to its explosive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is first nitrated with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves careful control of temperature and reaction conditions to ensure the safety and efficiency of the production. The nitration reactions are typically conducted in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reactions.
化学反応の分析
Types of Reactions: 2,4,6-Trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes and other reduced products.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Various oxidation products, depending on the conditions.
Reduction: Aminodinitrotoluenes and other reduced products.
Substitution: Substituted nitrotoluenes and other derivatives.
科学的研究の応用
2,4,6-Trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive material in various chemical studies and experiments.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is ongoing.
Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.
Industry: Used in the development of new explosive materials and safety protocols.
作用機序
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gaseous products, leading to a rapid expansion and an explosive effect. The molecular targets and pathways involved in this process are primarily related to the nitro groups in the compound, which facilitate the rapid release of energy.
類似化合物との比較
2,4-Dinitrotoluene: Similar in structure but with two nitro groups instead of three.
2,6-Dinitrotoluene: Another dinitrotoluene isomer with different nitro group positions.
1,3,5-Trinitrobenzene: A trinitro compound with a benzene ring instead of a toluene ring.
Uniqueness: 2,4,6-Trinitrotoluene is unique due to its high stability and explosive power. Compared to other nitro compounds, it is more stable and can be safely handled under normal conditions, making it a preferred choice for military and industrial applications.
特性
CAS番号 |
21647-72-3 |
|---|---|
分子式 |
C7H14GaO2 |
分子量 |
199.91 g/mol |
InChI |
InChI=1S/C5H8O2.2CH3.Ga/c1-4(6)3-5(2)7;;;/h3H2,1-2H3;2*1H3; |
InChIキー |
YLNOITBCIKZSEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C.C[Ga]C |
正規SMILES |
CC(=O)CC(=O)C.C[Ga]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















